molecular formula C19H17N3OS B6423918 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 852697-48-4

1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6423918
CAS No.: 852697-48-4
M. Wt: 335.4 g/mol
InChI Key: WOFAQMZEELHQOV-UHFFFAOYSA-N
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Description

1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a quinoline moiety linked to a benzodiazolone structure via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of sodium quinoline-8-thiolate with 1,3-dihalopropan-2-one. This reaction can be carried out under mechanochemical conditions or in a methanol solution . The mechanochemical reaction yields 1-chloro-3-(quinolin-8-ylsulfanyl)propan-2-one, which can further react to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinoline-8-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline or benzodiazolone moieties.

    Substitution: Halogenation or alkylation reactions can occur at specific positions on the quinoline or benzodiazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or benzodiazolone rings.

Scientific Research Applications

1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting its replication and transcription. Additionally, the benzodiazolone structure can interact with various enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 8-hydroxyquinoline and quinoline-2-carboxylic acid share structural similarities with 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one.

    Benzodiazolone derivatives: Compounds like 1,3-benzodiazole and 2-aminobenzodiazole are structurally related.

Uniqueness

The uniqueness of this compound lies in its combined quinoline and benzodiazolone moieties, linked by a propyl chain. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-quinolin-8-ylsulfanylpropyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-19-21-15-8-1-2-9-16(15)22(19)12-5-13-24-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAQMZEELHQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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